
Tris(ethylenediamine-N,N')platinum tetranitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(ethylenediamine-N,N’)platinum tetranitrate is a coordination compound that features platinum as the central metal atom coordinated to three ethylenediamine ligands and four nitrate anions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(ethylenediamine-N,N’)platinum tetranitrate typically involves the reaction of platinum(IV) chloride with ethylenediamine in the presence of nitric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired coordination complex .
Industrial Production Methods
Industrial production of Tris(ethylenediamine-N,N’)platinum tetranitrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Tris(ethylenediamine-N,N’)platinum tetranitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethylenediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum coordination compounds .
Scientific Research Applications
Tris(ethylenediamine-N,N’)platinum tetranitrate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other platinum complexes.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Mechanism of Action
The mechanism of action of Tris(ethylenediamine-N,N’)platinum tetranitrate involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination bonds with these biomolecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Tris(ethylenediamine-N,N’)platinum tetranitrate is unique due to its specific coordination environment and the presence of nitrate anions.
Properties
CAS No. |
68133-89-1 |
|---|---|
Molecular Formula |
C6H24N7O3Pt+3 |
Molecular Weight |
437.39 g/mol |
IUPAC Name |
ethane-1,2-diamine;platinum(4+);nitrate |
InChI |
InChI=1S/3C2H8N2.NO3.Pt/c3*3-1-2-4;2-1(3)4;/h3*1-4H2;;/q;;;-1;+4 |
InChI Key |
AJSDMHXNURDELI-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


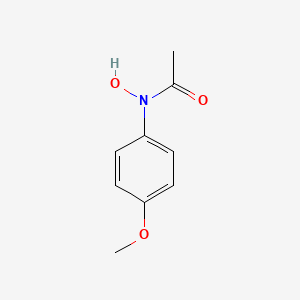
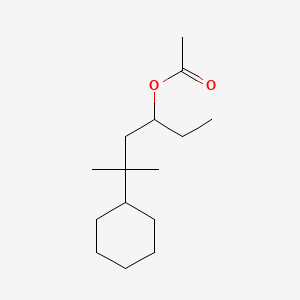
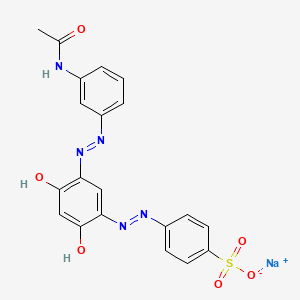
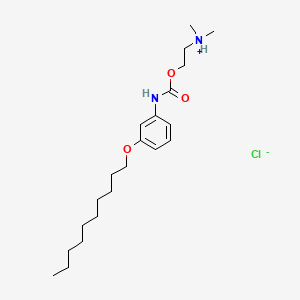


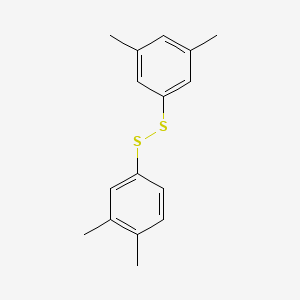
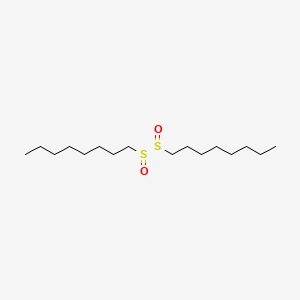

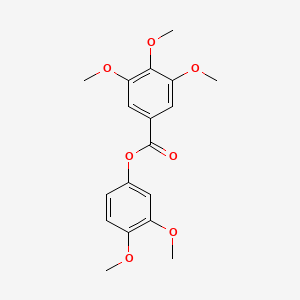
![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)
![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)

